4-amino-N-{4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl}benzenesulfonamide
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Overview
Description
4-amino-N-[4-[2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a unique structure that combines a pyridine ring, a benzenesulfonamide group, and a dichlorophenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[4-[2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the dichlorophenyl group through a coupling reaction. The final step involves the sulfonation of the amino group to form the benzenesulfonamide.
Preparation of Pyridine Derivative: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Coupling Reaction:
Sulfonation: The final step involves the sulfonation of the amino group using chlorosulfonic acid or sulfur trioxide to form the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[4-[2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-N-[4-[2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-N-[4-[2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl]benzenesulfonamide involves its interaction with bacterial enzymes. The compound inhibits the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Sulfapyridine: A sulfonamide with a similar structure but lacks the dichlorophenyl group.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.
Sulfadiazine: A sulfonamide used in the treatment of toxoplasmosis.
Uniqueness
4-amino-N-[4-[2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl]benzenesulfonamide is unique due to the presence of the dichlorophenyl group, which enhances its antibacterial activity and broadens its spectrum of action compared to other sulfonamides.
Properties
Molecular Formula |
C19H15Cl2N3O2S |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-amino-N-[4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-15-4-3-14(18(21)12-15)2-1-13-9-10-23-19(11-13)24-27(25,26)17-7-5-16(22)6-8-17/h1-12H,22H2,(H,23,24)/b2-1+ |
InChI Key |
KBJMOVJFZDAPSG-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=C2)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=C2)C=CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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